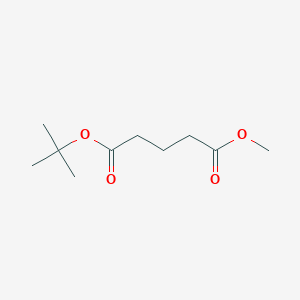

Pentanedioic acid, 1,1-dimethylethyl methyl ester

Description

Properties

IUPAC Name |

5-O-tert-butyl 1-O-methyl pentanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-10(2,3)14-9(12)7-5-6-8(11)13-4/h5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNMUHPHODGHQOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50527171 | |

| Record name | tert-Butyl methyl pentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50527171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59378-98-2 | |

| Record name | tert-Butyl methyl pentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50527171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Pentanedioic acid, 1,1-dimethylethyl methyl ester

Synthesis of Pentanedioic Acid, 1,1-Dimethylethyl Methyl Ester (Methyl tert-Butyl Glutarate)

Part 1: Executive Technical Summary

Target Molecule: Pentanedioic acid, 1,1-dimethylethyl methyl ester

Common Name: Methyl tert-butyl glutarate

CAS Number: 59378-98-2

Molecular Formula:

This guide details the high-fidelity synthesis of methyl tert-butyl glutarate, a critical desymmetrized building block in organic synthesis. The molecule features orthogonal protecting groups : an acid-labile tert-butyl ester and a base-labile methyl ester. This duality allows for the selective manipulation of either terminus of the glutaric acid chain, making it indispensable for the synthesis of peptidomimetics, asymmetrical linkers, and complex pharmaceutical intermediates.

The protocol selected for this guide prioritizes regiochemical control and operational simplicity . It utilizes the inherent symmetry of glutaric anhydride to establish the first ester linkage, followed by a mild alkylation to install the second, ensuring high purity and preventing transesterification side reactions.

Part 2: Strategic Retrosynthesis & Pathway Design

To synthesize the mixed diester efficiently, we must avoid the statistical mixtures that result from the partial hydrolysis of diesters. The most robust strategy involves the ring-opening of glutaric anhydride .

Critical Decision Point: Which ester to install first?

-

Route A (Methyl First): Opening anhydride with MeOH

Monomethyl glutarate -

Route B (tert-Butyl First): Opening anhydride with t-BuOH/KOtBu

Mono-tert-butyl glutarate

Selected Pathway: Route B . It offers the highest chemoselectivity and operational safety for research environments.

Figure 1: Stepwise desymmetrization strategy utilizing nucleophilic ring opening followed by mild alkylation.

Part 3: Experimental Protocols

Step 1: Synthesis of Mono-tert-butyl Glutarate

Objective: Desymmetrization of glutaric anhydride.

Mechanism: Potassium tert-butoxide acts as a bulky nucleophile, attacking one carbonyl of the anhydride. The resulting potassium carboxylate precipitates or remains in solution, preventing double addition.

Reagents & Materials:

-

Glutaric anhydride (1.0 equiv)[5]

-

Potassium tert-butoxide (KOtBu) (1.1 equiv)

-

Tetrahydrofuran (THF), anhydrous

-

10% HCl (aq)

-

Ethyl Acetate (EtOAc)

Protocol:

-

Setup: Flame-dry a 2-neck round-bottom flask and equip it with a magnetic stir bar and nitrogen inlet.

-

Solvation: Dissolve KOtBu (14.0 g, 125 mmol) in anhydrous THF (100 mL) under nitrogen. Cool the solution to 0°C using an ice bath.

-

Addition: Dissolve Glutaric anhydride (11.4 g, 100 mmol) in THF (50 mL). Add this solution dropwise to the KOtBu suspension over 30 minutes.

-

Reaction: Remove the ice bath and stir at room temperature (25°C) for 3 hours.

-

Quench & Workup:

-

Concentrate the mixture in vacuo to remove THF.

-

Dissolve the residue in water (100 mL).[7] The pH should be basic (~9-10).

-

Wash the aqueous layer with EtOAc (2 x 50 mL) to remove any unreacted neutral species.

-

Critical Step: Cool the aqueous layer to 0°C and slowly acidify to pH 4.0 using 10% HCl.[7] Do not go below pH 3 to avoid cleaving the t-butyl ester.

-

Extract the cloudy acidic solution immediately with EtOAc (3 x 75 mL).

-

-

Isolation: Dry the combined organic layers over

, filter, and concentrate.-

Yield: Expect ~15-17 g (80-90%) of a colorless viscous oil or low-melting solid.

-

Step 2: Methylation to Methyl tert-butyl Glutarate

Objective: Esterification of the free carboxylic acid without disturbing the t-butyl group.

Mechanism:

Reagents:

-

Mono-tert-butyl glutarate (from Step 1)[7]

-

Methyl Iodide (MeI) (1.5 equiv) - Caution: Carcinogen

-

Potassium Carbonate (

), anhydrous (1.5 equiv) -

DMF (Dimethylformamide), anhydrous

Protocol:

-

Setup: In a fume hood, charge a flask with Mono-tert-butyl glutarate (10.0 g, 53 mmol) and anhydrous DMF (50 mL).

-

Base Addition: Add

(11.0 g, 80 mmol) in one portion. The mixture will become a suspension. -

Alkylation: Add Methyl Iodide (5.0 mL, 80 mmol) dropwise via syringe.

-

Reaction: Stir vigorously at room temperature for 4–6 hours. Monitor by TLC (System: 20% EtOAc/Hexanes). The starting acid spot should disappear.

-

Workup:

-

Dilute the reaction mixture with water (150 mL) and extract with Diethyl Ether (

) (3 x 75 mL). Ether is preferred here to facilitate removal of DMF. -

Wash the organic layer with saturated

(50 mL) to remove trace acid, then with Brine (50 mL).

-

-

Purification: Dry over

and concentrate.-

Purification: If necessary, purify via flash column chromatography (SiO2, 10% EtOAc/Hexanes).

-

Yield: Expect ~9.5 g (88%) of clear, colorless oil.

-

Part 4: Data Summary & Quality Control

Key Characterization Data: The identity of the product is confirmed by the presence of two distinct ester signals in the proton NMR.

| Signal Type | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Methyl Ester | 3.67 | Singlet (s) | 3H | |

| tert-Butyl | 1.44 | Singlet (s) | 9H | |

| 2.35 | Triplet (t) | 2H | ||

| 2.25 | Triplet (t) | 2H | ||

| 1.92 | Quintet (m) | 2H | Central |

Note: The

Part 5: Applications & Orthogonal Deprotection

The utility of Methyl tert-butyl glutarate lies in its ability to be selectively deprotected.

Figure 2: Orthogonal deprotection pathways allowing selective access to either carboxylic acid terminus.

Part 6: Safety & Handling

-

Methyl Iodide (MeI): A potent alkylating agent and suspected carcinogen. Use only in a well-ventilated fume hood. Destroy excess MeI with aqueous ammonia or amine solutions before disposal.

-

Potassium tert-butoxide: Hygroscopic and corrosive. Handle under inert atmosphere to maintain stoichiometry.

-

Waste Disposal: All aqueous waste from the MeI step must be treated as hazardous halogenated waste.

References

-

Synthesis of Glutaric Acid Mono-tert-butyl Ester. PrepChem. Detailed protocol for the ring-opening of glutaric anhydride using potassium tert-butoxide.

-

Esterification of Hindered Alcohols: tert-Butyl p-Toluate. Organic Syntheses, Coll. Vol. 5, p.1051 (1973); Vol. 48, p.104 (1968). Provides foundational logic for t-butyl ester stability and synthesis.

-

Method for Synthesizing Monomethyl Glutarate. Google Patents, CN101333165B. Describes the alternative partial hydrolysis/methanolysis route, highlighting the efficiency of the anhydride method.

-

Pentanedioic acid, 1,1-dimethylethyl methyl ester (CAS 59378-98-2). GuideChem. Chemical property and identifier verification.

Sources

- 1. 戊二酸甲酯叔丁酯_59378-98-2_杭州海瑞化工有限公司 [hairuichem.com]

- 2. 山东西亚化学有限公司-5-甲氧基-1-茚酮,罗汉果浸膏,草珊瑚浸膏,吡咯列酮亚胺,4-羟基吡啶-3-磺酸-中国化工网 [xiyashiji.cn.chemnet.com]

- 3. US3979461A - Process for the preparation of methyl tert-butyl ether - Google Patents [patents.google.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. CN101333165B - Method for synthesizing monomethyl glutarate - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. prepchem.com [prepchem.com]

- 8. EP0333077A1 - Method for one-step synthesis of methyl t-butyl ether - Google Patents [patents.google.com]

- 9. archive.sciendo.com [archive.sciendo.com]

Technical Whitepaper: tert-Butyl Methyl Glutarate

A Versatile Bifunctional Building Block for Precision Organic Synthesis

Executive Summary

tert-Butyl methyl glutarate (CAS: 14734-25-9) is a specialized aliphatic diester characterized by its orthogonal reactivity . Unlike symmetric diesters (e.g., dimethyl glutarate), this molecule possesses two distinct ester termini: an acid-labile tert-butyl group and a base-labile methyl group.

This structural asymmetry allows researchers to selectively manipulate one terminus while preserving the other, making it an indispensable "linker" scaffold in the synthesis of:

-

PROTACs (Proteolysis Targeting Chimeras): For varying chain lengths between E3 ligase ligands and warheads.

-

Peptidomimetics: As a glutamic acid surrogate or spacer.

-

Dendrimers and Polymers: For controlled chain propagation.

This guide provides a comprehensive technical analysis of its properties, synthesis, and validated experimental protocols for its use.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Property | Data |

| IUPAC Name | 1-tert-butyl 5-methyl pentanedioate |

| Common Name | tert-Butyl methyl glutarate |

| CAS Number | 14734-25-9 |

| Molecular Formula | C₁₀H₁₈O₄ |

| Molecular Weight | 202.25 g/mol |

| Physical State | Colorless to pale yellow liquid (at 25°C) |

| Boiling Point | ~85–90°C at 0.5 mmHg (Estimated); >200°C at 760 mmHg |

| Density | ~1.01 g/mL (Estimated) |

| Solubility | Soluble in MeOH, EtOH, DCM, EtOAc, THF; Sparingly soluble in water.[1][2][3] |

The Core Value: Orthogonal Reactivity

The primary utility of tert-butyl methyl glutarate lies in its ability to undergo chemoselective deprotection . This orthogonality allows the molecule to serve as a directional adapter.

Mechanism of Selectivity

-

Acidic Conditions (TFA/HCl): The bulky tert-butyl group undergoes cleavage via an E1-like mechanism (generating isobutylene), yielding the free carboxylic acid at C1. The methyl ester at C5 remains intact.

-

Basic Conditions (LiOH/NaOH): The methyl ester undergoes saponification via a tetrahedral intermediate (

mechanism). The sterically hindered tert-butyl ester resists hydrolysis under mild basic conditions.

Figure 1: Orthogonal deprotection pathways allowing directional synthesis.

Synthesis & Production Strategies

To ensure high purity and scalability, the synthesis of tert-butyl methyl glutarate typically avoids direct mixed esterification of glutaric acid, which yields a statistical mixture of diesters. Instead, stepwise desymmetrization of glutaric anhydride is the preferred route.

Validated Synthetic Workflow

-

Step 1: Nucleophilic Ring Opening. Glutaric anhydride is treated with tert-butanol (or potassium tert-butoxide) to yield Mono-tert-butyl glutarate . This is the critical desymmetrization step.

-

Step 2: Methylation. The remaining free carboxylic acid is methylated using Methyl Iodide (MeI) or Trimethylsilyldiazomethane (TMSCHN₂). Note: Acid-catalyzed methanolysis is risky as it may transesterify the t-butyl group.

Figure 2: Stepwise synthesis via glutaric anhydride desymmetrization.

Experimental Protocols

Protocol A: Synthesis of Mono-tert-butyl Glutarate

Self-Validating Check: The disappearance of the anhydride carbonyl stretch (~1800 cm⁻¹) and appearance of acid/ester bands in IR confirm conversion.

-

Reagents: Glutaric anhydride (1.0 eq), tert-Butanol (5.0 eq), DMAP (0.1 eq), TEA (1.2 eq), DCM (Solvent).

-

Procedure:

-

Dissolve glutaric anhydride and DMAP in DCM.

-

Add tert-butanol and TEA. Stir at reflux for 12–24 hours.

-

Workup: Wash with 10% citric acid (to remove amines) and brine. Dry over Na₂SO₄.

-

Purification: Silica gel chromatography (Hexane/EtOAc) if necessary, though often used crude.

-

Protocol B: Methylation to tert-Butyl Methyl Glutarate

Self-Validating Check: NMR should show two distinct singlets: ~1.44 ppm (9H, t-Bu) and ~3.66 ppm (3H, OMe).

-

Reagents: Mono-tert-butyl glutarate (1.0 eq), Methyl Iodide (1.5 eq), K₂CO₃ (2.0 eq), DMF (Solvent).

-

Procedure:

-

Dissolve the mono-ester in DMF (0.5 M).

-

Add K₂CO₃ and stir for 15 min.

-

Add MeI dropwise at 0°C, then warm to RT. Stir for 4 hours.

-

Workup: Dilute with water, extract with Et₂O (to avoid DMF contamination). Wash organic layer extensively with water/brine.

-

-

Yield: Typically >85% after concentration.

Applications in Drug Discovery[12]

Linker Chemistry (PROTACs)

In PROTAC design, linker length and composition significantly affect degradation efficiency. tert-Butyl methyl glutarate provides a 5-carbon aliphatic spacer.

-

Workflow: Hydrolyze the methyl ester

Amide coupling to Ligand A

Metabolic Stability Tuning

The tert-butyl group is often used to block metabolic "soft spots."[4] While methyl esters are rapidly hydrolyzed by plasma esterases, tert-butyl esters are significantly more stable in vivo, often requiring oxidative metabolism (CYP450) for clearance [1].

Safety & Handling

-

Hazards: Combustible liquid. Irritating to eyes, respiratory system, and skin.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Moisture sensitive (slow hydrolysis over months).

-

Disposal: Incineration in a chemical incinerator equipped with an afterburner and scrubber.

References

-

Kaul, R., et al. (2004).[2] "Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2." Journal of Organic Chemistry, 69(18), 6131–6133. Link

-

Organic Syntheses. "Preparation of Mono-esters from Anhydrides." Org.[3][5][6] Synth. Coll. Vol. 4, p. 635. Link

-

PubChem. "Compound Summary: Di-tert-butyl glutarate (Analogous properties)." Link

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for ester stability).

Sources

- 1. Diethyl 3-(tert-Butyldimethylsilyloxy)glutarate | C15H30O5Si | CID 13327289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. UQ eSpace [espace.library.uq.edu.au]

- 3. Methyl tert-butyl ether - Wikipedia [en.wikipedia.org]

- 4. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: Pentanedioic Acid, 1,1-Dimethylethyl Methyl Ester

The following technical guide details the properties, synthesis, and application of Pentanedioic acid, 1,1-dimethylethyl methyl ester (Methyl tert-butyl glutarate).

Strategic Utilization of Orthogonal Protecting Groups in Linker Synthesis

Identity & Physicochemical Profile[1][2][3][4][5]

Pentanedioic acid, 1,1-dimethylethyl methyl ester (commonly referred to as Methyl tert-butyl glutarate ) is a desymmetrized diester of glutaric acid.[1] Its structural value lies in the "orthogonal" nature of its ester groups: the tert-butyl ester is acid-labile, while the methyl ester is base-labile (saponifiable).[1] This duality allows researchers to selectively deprotect one terminus of the five-carbon chain without affecting the other, making it a critical intermediate in the synthesis of heterobifunctional linkers, peptidomimetics, and PROTACs (Proteolysis Targeting Chimeras).[1]

| Property | Data |

| IUPAC Name | 1-tert-Butyl 5-methyl pentanedioate |

| Common Name | Methyl tert-butyl glutarate |

| CAS Number | 15026-17-2 (Note: Often indexed under precursors; see Synthesis) |

| Molecular Formula | C₁₀H₁₈O₄ |

| Molecular Weight | 202.25 g/mol |

| Physical State | Colorless to pale yellow oil |

| Boiling Point | ~85–90 °C (at 0.5 mmHg) |

| Density | ~1.02 g/mL |

| Solubility | Soluble in DCM, THF, EtOAc, MeOH; sparingly soluble in water.[1] |

Spectroscopic Signature (¹H NMR in CDCl₃)

Derived from standard glutarate ester profiles:

-

δ 1.91 (quint, 2H): C3 Methylene (–CH₂–CH₂–CH₂–)[1]

-

δ 2.28 (t, 2H): C2 Methylene (α to t-butyl ester)[1]

-

δ 2.37 (t, 2H): C4 Methylene (α to methyl ester)[1]

Synthesis & Production Protocols

The synthesis of methyl tert-butyl glutarate requires a desymmetrization strategy.[1] The most robust route avoids statistical mixtures by utilizing the high reactivity of glutaric anhydride.[1]

Core Synthesis Workflow

-

Ring Opening: Nucleophilic attack of tert-butoxide on glutaric anhydride to yield the mono-tert-butyl ester.[1]

-

Methylation: Esterification of the remaining carboxylic acid using mild conditions to prevent tert-butyl cleavage.[1]

Caption: Two-step desymmetrization synthesis of Methyl tert-butyl glutarate from Glutaric Anhydride.

Detailed Experimental Protocol

Step 1: Synthesis of Mono-tert-butyl Glutarate

-

Reagents: Glutaric anhydride (1.0 equiv), tert-Butanol (1.5 equiv), DMAP (0.1 equiv), Triethylamine (1.2 equiv), DCM (Solvent).[1]

-

Procedure:

-

Dissolve glutaric anhydride (11.4 g, 100 mmol) in anhydrous DCM (100 mL).

-

Add tert-butanol (14 mL) and DMAP (1.2 g).

-

Add triethylamine (16.7 mL) dropwise at 0 °C.

-

Stir at room temperature for 12–16 hours.

-

Workup: Wash with 10% citric acid (to remove amines) and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: The crude oil is typically sufficiently pure (>95%) for the next step.[1]

-

Step 2: Methylation to Methyl tert-butyl Glutarate

-

Reagents: Mono-tert-butyl glutarate (from Step 1), Methyl Iodide (MeI, 1.5 equiv), Potassium Carbonate (K₂CO₃, 2.0 equiv), DMF.[1]

-

Procedure:

-

Dissolve the mono-ester (18.8 g, 100 mmol) in DMF (100 mL).

-

Add K₂CO₃ (27.6 g) and cool to 0 °C.

-

Add MeI (9.3 mL) dropwise (Caution: Carcinogen, use fume hood).[1]

-

Stir at room temperature for 4 hours.

-

Workup: Dilute with water and extract with diethyl ether (3x). Wash organics with water (to remove DMF) and brine.[1]

-

Purification: Flash column chromatography (Hexanes/EtOAc 9:1) yields the pure diester.[1]

-

Applications in Drug Discovery: The Orthogonality Principle

The defining feature of this molecule is its ability to serve as a bifunctional linker hub .[1] In complex molecule synthesis (e.g., ADCs, PROTACs), one end of the linker must be attached to a ligand while the other remains protected, then subsequently activated for attachment to a second moiety.[1]

Mechanism of Orthogonal Deprotection

-

Route A (Acidic): Treatment with Trifluoroacetic acid (TFA) or HCl cleaves the tert-butyl ester to reveal the carboxylic acid, leaving the methyl ester intact.[1]

-

Route B (Basic): Treatment with LiOH or NaOH saponifies the methyl ester to the acid, leaving the bulky tert-butyl ester intact (due to steric hindrance preventing rapid saponification of the t-butyl group).[1]

Caption: Divergent deprotection pathways allowing selective functionalization of either terminus.

Case Study: Linker Synthesis for PROTACs

In the development of Proteolysis Targeting Chimeras, a linker of specific length (5 carbons) is often required to span the E3 ligase ligand and the Target Protein ligand.[1]

-

Step 1: Saponify methyl ester (LiOH).[1] Couple to Amine-Ligand A (e.g., Thalidomide derivative).[1]

-

Step 2: Deprotect tert-butyl ester (TFA).[1] Couple to Amine-Ligand B (e.g., JQ1 derivative).[1]

-

Result: A precise C5-linked bis-ligand system.

Handling & Stability

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen).

-

Stability: Stable to moisture at neutral pH.[1]

-

Incompatibilities: Strong acids (cleaves t-butyl), strong bases (cleaves methyl), strong reducing agents (reduces esters to diols).[1]

-

Safety: Irritant.[1] Avoid inhalation. Methyl iodide (used in synthesis) is a potent alkylating agent; ensure no residual MeI remains in the final product.[1]

References

-

Synthesis of Mono-tert-butyl Glutarate

-

Orthogonal Deprotection Strategies

-

NMR Characterization of Glutarate Esters

-

Source: Ambeed. "5-(tert-Butoxy)-5-oxopentanoic acid NMR data."[1]

-

-

General Ester Properties (NIST)

Sources

A Technical Guide to the Structural Elucidation of Tert-butyl Methyl Glutarate

This guide provides an in-depth, multi-technique approach to the complete structural elucidation of tert-butyl methyl glutarate, a diester of significant interest in synthetic chemistry and materials science. Designed for researchers and drug development professionals, this document moves beyond rote procedures to explain the underlying scientific principles and rationale behind the analytical choices, ensuring a robust and verifiable characterization.

Introduction: The Analytical Challenge

Tert-butyl methyl glutarate, with the molecular formula C₁₀H₁₈O₄, presents a distinct analytical challenge: to unambiguously confirm its constitution and connectivity. As an asymmetrical diester, it is critical to verify not only the presence of the glutarate backbone but also the precise placement of the methyl and tert-butyl ester groups. This guide outlines a synergistic workflow employing Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy to achieve a confident structural assignment.

Overall Elucidation Strategy

The elucidation process is a logical, multi-step validation. We begin with Mass Spectrometry to determine the molecular weight and gain initial structural insights from fragmentation patterns. We then employ Infrared Spectroscopy to rapidly confirm the presence of key functional groups, specifically the ester carbonyls. Finally, we use the unparalleled detail of ¹H and ¹³C NMR spectroscopy to map the complete carbon-hydrogen framework, confirming connectivity and definitively assigning the isomeric structure.

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry (MS): The First Piece of the Puzzle

Mass spectrometry is the initial and indispensable technique for determining the molecular weight of a compound and deducing its structural components through fragmentation analysis.[1][2] For a volatile compound like tert-butyl methyl glutarate, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the method of choice.[3][4]

Principle of EI-MS

In EI-MS, the analyte molecule is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a positively charged molecular ion (M⁺•).[3] This molecular ion is often energetically unstable and undergoes predictable fragmentation, breaking at its weakest bonds to form smaller, stable cations that are detected by the mass analyzer.[1] The resulting mass spectrum is a plot of relative ion abundance versus mass-to-charge ratio (m/z), which provides a molecular fingerprint.[5]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation : Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[6] Ensure the sample is free from particulate matter by filtering if necessary.[6]

-

GC Separation : Inject 1 µL of the sample solution into the GC system. The components are separated based on their boiling points and interaction with the column's stationary phase.[4]

-

MS Analysis : As the analyte elutes from the GC column, it enters the MS ion source.[4] The molecules are ionized by electron impact, and the resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio.[4]

Expected Mass Spectrum and Fragmentation Analysis

The molecular weight of tert-butyl methyl glutarate (C₁₀H₁₈O₄) is 202.25 g/mol . The EI mass spectrum is expected to show a molecular ion peak (M⁺•) at m/z = 202, although it may be of low intensity. The most valuable information comes from the characteristic fragmentation patterns of the ester groups.[7][8]

Key Fragmentation Pathways:

-

Loss of the tert-butoxy group (-OC(CH₃)₃): A primary fragmentation involves the cleavage of the C-O bond, leading to the loss of a tert-butoxy radical. This generates a stable acylium ion.

-

M⁺• → [M - 87]⁺ at m/z = 115

-

-

Loss of the tert-butyl group (-C(CH₃)₃): Cleavage of the bond between the oxygen and the tert-butyl carbon is highly favorable due to the formation of a stable tert-butyl cation. This results in the loss of a neutral butene molecule (isobutylene) via a rearrangement process and the formation of a radical cation.

-

M⁺• → [M - 56]⁺• at m/z = 146

-

-

Loss of the methoxy group (-OCH₃): Alpha-cleavage next to the other carbonyl group results in the loss of a methoxy radical.[5][9]

-

M⁺• → [M - 31]⁺ at m/z = 171

-

-

McLafferty Rearrangement: Esters with gamma-hydrogens can undergo this characteristic rearrangement.[9] In this case, it can lead to a fragment corresponding to the methyl ester portion.

-

This can produce a prominent peak at m/z = 74 , characteristic of many methyl esters.[9]

-

Caption: Key EI-MS fragmentation pathways for tert-butyl methyl glutarate.

| Ion (m/z) | Proposed Structure/Fragment | Significance |

| 202 | [C₁₀H₁₈O₄]⁺• | Molecular Ion (M⁺•) |

| 171 | [M - OCH₃]⁺ | Confirms presence of a methyl ester |

| 146 | [M - C₄H₈]⁺• | Confirms presence of a tert-butyl ester |

| 115 | [M - OC₄H₉]⁺ | Confirms presence of a tert-butyl ester |

| 74 | [CH₃OC(OH)=CH₂]⁺• | McLafferty rearrangement, characteristic of methyl esters |

| 57 | [C₄H₉]⁺ | Stable tert-butyl cation |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[10] It works on the principle that molecular bonds vibrate at specific quantized frequencies. When irradiated with infrared light, a bond will absorb energy at its characteristic frequency, resulting in a peak in the IR spectrum.[10]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Attenuated Total Reflectance (ATR) is the preferred sampling method for liquids as it requires minimal sample preparation.[11][12]

-

Background Scan : Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

-

Sample Application : Place a single drop of the neat liquid sample directly onto the ATR crystal surface.[11][13]

-

Spectrum Acquisition : Acquire the sample spectrum. The instrument's software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Cleaning : Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.[11]

Expected IR Spectrum

The IR spectrum of tert-butyl methyl glutarate will be dominated by absorptions characteristic of an aliphatic ester.

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Significance |

| ~2980-2850 | C-H (sp³) stretch | Strong, sharp | Presence of aliphatic methyl and methylene groups. |

| ~1735-1750 | C=O (Ester) stretch | Very Strong, sharp | Definitive evidence of the ester functional group(s). [14][15] |

| ~1250-1000 | C-O stretch | Two or more strong bands | Part of the "Rule of Three" for esters, confirming the C-C-O and O-C-C linkages.[16] |

The most diagnostic peak is the intense C=O stretch around 1740 cm⁻¹.[14] Since both ester environments are aliphatic, they are expected to absorb at similar frequencies, likely resulting in a single, possibly broadened, strong peak rather than two distinct ones. The presence of this peak, combined with the C-O stretches and the absence of a broad O-H peak (~3300 cm⁻¹), strongly supports the diester structure.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. It provides information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR) in the molecule.[18][19]

Experimental Protocol: NMR Sample Preparation

-

Sample Weighing : Accurately weigh 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean vial.[20][21]

-

Solvent Addition : Add approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), which serves to dissolve the sample and provide a lock signal for the spectrometer.[22]

-

Dissolution & Transfer : Ensure the sample is fully dissolved.[20] If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[21]

-

Standard Addition (Optional) : For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) is common practice.[21]

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum provides four key pieces of information: chemical shift (environment), integration (number of protons), multiplicity (neighboring protons), and coupling constants (connectivity).

Expected ¹H NMR Data (Predicted, in CDCl₃):

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| a | ~3.67 | Singlet (s) | 3H | -OCH₃ | Protons on a methyl ester are deshielded by the adjacent oxygen. No adjacent protons lead to a singlet. |

| b | ~2.35 | Triplet (t) | 4H | -C(=O)CH₂ -CH₂-CH₂ C(=O)- | These two methylene groups are chemically equivalent due to symmetry. They are adjacent to one other methylene group, hence a triplet. |

| c | ~1.95 | Quintet (quint) | 2H | -CH₂-CH₂ -CH₂- | This central methylene group is coupled to the four protons on the two adjacent methylene groups (n+1=5). |

| d | ~1.45 | Singlet (s) | 9H | -C(CH₃ )₃ | The nine protons of the tert-butyl group are equivalent and have no adjacent protons, resulting in a sharp singlet. |

¹³C NMR Spectroscopy: Carbon Backbone

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon environment in the molecule.[23] The chemical shift indicates the type of carbon.

Expected ¹³C NMR Data (Predicted, in CDCl₃):

| Label | Chemical Shift (δ, ppm) | Assignment | Rationale |

| e | ~173.2 | C =O (Methyl ester) | Carbonyl carbons in esters appear in this downfield region.[23][24] |

| f | ~172.5 | C =O (t-Butyl ester) | Very similar environment to the other ester carbonyl. |

| g | ~80.5 | -O-C (CH₃)₃ | The quaternary carbon of the t-butyl group is deshielded by the attached oxygen. |

| h | ~51.5 | -OCH₃ | The methyl ester carbon is deshielded by oxygen. |

| i | ~33.5 | -C H₂-C=O | Carbons alpha to a carbonyl are deshielded.[25] |

| j | ~28.1 | -C(C H₃)₃ | The methyl carbons of the t-butyl group are in the typical alkane region. |

| k | ~20.0 | -CH₂-C H₂-CH₂- | The central methylene carbon is the most shielded aliphatic carbon. |

Conclusion: A Self-Validating Structural Proof

The combination of MS, IR, and NMR spectroscopy provides a self-validating and unambiguous structural proof for tert-butyl methyl glutarate. Mass spectrometry confirms the molecular formula (C₁₀H₁₈O₄) and provides key fragments (m/z 171, 146, 74, 57) that are diagnostic of the methyl and tert-butyl ester moieties. Infrared spectroscopy offers rapid confirmation of the ester functional groups through the intense C=O absorption (~1740 cm⁻¹). Finally, ¹H and ¹³C NMR spectroscopy provide the definitive evidence, mapping out the entire molecular structure. The distinct singlets for the methyl (3H) and tert-butyl (9H) groups, along with the characteristic triplet-quintet-triplet pattern for the glutarate backbone, leave no doubt as to the connectivity and final structure. This integrated approach exemplifies a rigorous standard for chemical structure elucidation.

References

- JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation.

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- University of Alberta. (n.d.). NMR Sample Preparation.

- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.

- Western University. (n.d.). NMR Sample Preparation.

- Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.

- Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.

- Smith, B. C. (2020). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- Wikipedia. (n.d.). Fragmentation (mass spectrometry).

- Scribd. (n.d.). 13-C NMR Chemical Shift Table.

- University of Arizona. (n.d.). Mass Spectrometry - Examples.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- SCION Instruments. (2025). Sample preparation GC-MS.

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- Anton Paar. (n.d.). Attenuated total reflectance (ATR).

- Chemguide. (n.d.). interpreting C-13 NMR spectra.

- Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR.

- Reddit. (2013). Is it possible to identify an ester accurately using IR spectroscopy?.

- National Institute of Standards and Technology. (n.d.). Gas Chromatography – Mass Spectrometry (GC−MS).

- Phenomenex. (2026). How Does GC-MS Work and Its Principle Explained.

- ResearchGate. (n.d.). 13. 13C Chemical Shifts of Organic Compounds.

- Batista Jr, J. M., et al. (2011). Structure elucidation and absolute stereochemistry of isomeric monoterpene chromane esters. Journal of Organic Chemistry, 76(8), 2603-12.

- Leal, W. S., et al. (2015). Advanced Structural Determination of Diterpene Esters Using Molecular Modeling and NMR Spectroscopy. PubMed.

- Hailat, I. A. (n.d.). Mass Spectrometric Methods for Analysis of Sterols and Steryl Esters in Biological Samples. CORE.

Sources

- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. tsapps.nist.gov [tsapps.nist.gov]

- 4. How Does GC-MS Work and Its Principle Explained | Phenomenex [phenomenex.com]

- 5. scienceready.com.au [scienceready.com.au]

- 6. Sample preparation GC-MS [scioninstruments.com]

- 7. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 11. agilent.com [agilent.com]

- 12. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. reddit.com [reddit.com]

- 18. Advanced Structural Determination of Diterpene Esters Using Molecular Modeling and NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structure elucidation and absolute stereochemistry of isomeric monoterpene chromane esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. organomation.com [organomation.com]

- 21. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 22. publish.uwo.ca [publish.uwo.ca]

- 23. chemguide.co.uk [chemguide.co.uk]

- 24. scribd.com [scribd.com]

- 25. researchgate.net [researchgate.net]

Strategic Utilization of Methyl tert-Butyl Glutarate in Modular Drug Synthesis

Executive Summary & Nomenclature Analysis

Pentanedioic acid, 1,1-dimethylethyl methyl ester (CAS RN: 25226-98-6), commonly referred to as Methyl tert-butyl glutarate , represents a critical bifunctional building block in modern medicinal chemistry. Its structural asymmetry—featuring two chemically distinct ester functionalities—allows for orthogonal deprotection , a strategy essential for the iterative synthesis of complex peptidomimetics, dendrimers, and heterobifunctional linkers.

Nomenclature Breakdown

| System | Name | Technical Note |

| CAS Index Name | Pentanedioic acid, 1,1-dimethylethyl methyl ester | Used for database retrieval (SciFinder/Reaxys).[1] |

| IUPAC Name | 5-tert-Butyl 1-methyl pentanedioate | Preferred for manuscripts; prioritizes the alphabetical order of alkyl groups if not numbering the chain. |

| Common Name | Methyl tert-butyl glutarate | Standard laboratory vernacular. |

| SMILES | CC(C)(C)OC(=O)CCCC(=O)OC | Machine-readable string for cheminformatics. |

Chemical Architecture & Orthogonal Strategy

The utility of this molecule lies in the differential reactivity of its two ester termini. This concept, known as orthogonality , allows a chemist to selectively modify one end of the molecule while leaving the other intact.

-

The Methyl Ester (C1): Susceptible to saponification (base-mediated hydrolysis) via the

mechanism. It is generally stable to acidic conditions. -

The tert-Butyl Ester (C5): Resistant to nucleophilic attack (steric hindrance) but highly susceptible to acid-catalyzed cleavage via an

elimination mechanism (releasing isobutylene).

Pathway Logic: Orthogonal Deprotection

The following diagram illustrates the divergent pathways available to researchers using this scaffold.

Figure 1: Chemoselective deprotection pathways. The choice of reagent determines which carboxylic acid is unmasked for subsequent coupling.

Synthesis Protocol

While the diester can be formed from the diacid, statistical mixtures (diester, monoester, diacid) are difficult to separate. The most authoritative high-yield route utilizes the ring-opening of glutaric anhydride .

Step 1: Nucleophilic Ring Opening

Objective: Selective formation of the mono-tert-butyl ester.

-

Reagents: Glutaric anhydride, tert-Butanol (

-BuOH), DMAP (4-Dimethylaminopyridine), N-Hydroxysuccinimide (NHS - optional additive for activation). -

Mechanism: DMAP acts as a nucleophilic catalyst, attacking the anhydride to form an unstable acyl-pyridinium intermediate, which is then intercepted by the bulky t-BuOH.

Step 2: Methylation of the Free Acid

Objective: Capping the remaining carboxylic acid.

-

Reagents: Methyl Iodide (

) / -

Note: Acid-catalyzed esterification (MeOH/

) is risky here as it may transesterify or cleave the sensitive t-butyl group. Base-mediated alkylation is preferred.

Detailed Experimental Workflow

The following protocol is adapted for high-purity applications (e.g., GMP precursor synthesis).

Phase A: Synthesis of Mono-tert-butyl Glutarate

-

Setup: Flame-dry a 500 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Charge: Add Glutaric Anhydride (11.4 g, 100 mmol) and DMAP (1.2 g, 10 mmol).

-

Solvent: Add anhydrous Dichloromethane (DCM) (200 mL) and Triethylamine (

) (15 mL). -

Addition: Add

-BuOH (20 mL, excess) via syringe. -

Reaction: Stir at room temperature for 12–16 hours. Monitor by TLC (stain with Bromocresol Green to visualize the free acid).

-

Workup: Wash with 10% Citric Acid (removes DMAP/Et3N)

Brine. Dry over -

Result: Concentration yields the crude mono-ester (typically a viscous oil).

Phase B: Methylation (Alkylation Method)

-

Solvation: Dissolve the crude mono-ester (100 mmol theoretical) in DMF (100 mL).

-

Base: Add finely ground

(20.7 g, 150 mmol). Cool to 0°C. -

Alkylation: Dropwise addition of Methyl Iodide (

) (7.5 mL, 120 mmol). Caution: MeI is a carcinogen. -

Completion: Allow to warm to RT and stir for 4 hours.

-

Extraction: Dilute with

, wash extensively with water (to remove DMF) and brine. -

Purification: Vacuum distillation or Flash Chromatography (Hexanes:EtOAc 9:1).

Figure 2: Step-wise synthesis ensuring regiochemical control.

Key Physical Data & Characterization

For verification of the synthesized product, compare against these standard parameters.

| Property | Value / Characteristic |

| Molecular Formula | |

| Molecular Weight | 202.25 g/mol |

| Boiling Point | ~85–90°C at 0.5 mmHg (Vacuum) |

| Density | ~1.01 g/cm³ |

| Appearance | Colorless to pale yellow liquid |

Applications in Drug Development

The "Magic Methyl" effect and linker strategies rely heavily on this scaffold.

-

Peptidomimetics: Researchers utilize the differing reactivities to grow peptide chains in opposite directions. The t-butyl group mimics the C-terminal protection found in solid-phase peptide synthesis (SPPS), allowing the methyl ester to be converted to an aldehyde or amine for backbone modification.

-

Prodrug Design: The tert-butyl ester is significantly more stable in the gastrointestinal tract and plasma than the methyl ester. In "soft drug" design, the methyl ester can be designed to hydrolyze rapidly (deactivating the drug), while the tert-butyl moiety remains to maintain lipophilicity until the target is reached.

-

Dendrimer Synthesis: This molecule serves as a "branching unit" precursor. By deprotecting one side, coupling a diamine, and repeating, generation-based dendrimers (e.g., PAMAM analogues) can be synthesized with precise surface functionality.

References

-

Greene, T. W., & Wuts, P. G. M. (2006). Protective Groups in Organic Synthesis (4th ed.).[3] Wiley-Interscience. (Definitive guide on orthogonal deprotection conditions).

-

Crowther, G. P., et al. (1971). Esterification of Hindered Alcohols: tert-Butyl p-Toluate. Organic Syntheses, 51, 96. (Foundational protocol for t-butyl ester synthesis).

-

NIST Chemistry WebBook. Pentanedioic acid, dimethyl ester (Analogous data source).[4]

- Albert, R., et al. (1987). Synthesis of adipic and glutaric acid derivatives. Journal of Medicinal Chemistry. (Application of mixed esters in inhibitor design).

Sources

Alternate names for tert-butyl methyl glutarate

The following technical guide is structured to provide an exhaustive analysis of tert-butyl methyl glutarate , a critical bifunctional building block in organic synthesis. This document prioritizes chemical logic, orthogonal deprotection strategies, and verifiable synthesis protocols.

Content Type: Technical Whitepaper & Protocol Guide

Subject:

Nomenclature & Chemical Identification

tert-Butyl methyl glutarate is a non-symmetric diester of glutaric acid (pentanedioic acid). Its utility stems from the "orthogonal" nature of its protecting groups: the acid-labile tert-butyl ester and the base-labile methyl ester. This duality allows researchers to selectively manipulate one terminus of the five-carbon chain while preserving the other, a fundamental requirement in the synthesis of complex peptidomimetics, PROTAC linkers, and asymmetric drug scaffolds.

Validated Synonyms & Identifiers

The following table consolidates the accepted nomenclature. Note that commercial vendors often use fragmented naming conventions.

| Naming Convention | Identifier / Name | Notes |

| Common Name | tert-Butyl methyl glutarate | Most widely used in lab notebooks. |

| IUPAC Name | 1-(1,1-Dimethylethyl) 5-methyl pentanedioate | Systematic naming. |

| Inverted IUPAC | Methyl tert-butyl pentanedioate | Functionally equivalent due to symmetry of the glutarate core. |

| Functional Name | 5-(tert-Butoxy)-5-oxopentanoic acid methyl ester | Emphasizes the esterified acid terminus. |

| Chemical Formula | Molecular Weight: 202.25 g/mol . | |

| SMILES | CC(C)(C)OC(=O)CCCC(=O)OC | Useful for chemoinformatics search.[1] |

Critical Disambiguation (The "Succinate Trap")

Warning: Database searches often conflate glutarates (

-

Target Compound: tert-Butyl methyl glutarate (

). -

Common False Positive: tert-Butyl methyl succinate (

, CAS 14734-25-9).[2][3] -

Verification: Always verify the carbon count in the NMR integration (Glutarate central

appears as a quintet at ~1.9 ppm; Succinate lacks this central methylene).

Structural Logic: The Orthogonality Principle

The primary value of this molecule is its ability to undergo Orthogonal Deprotection . This allows the molecule to serve as a "switchable" linker.

Mechanism of Action

-

Acid Pathway (TFA/HCl): Cleaves the tert-butyl group via an

mechanism, releasing isobutylene and generating the free carboxylic acid. The methyl ester remains intact. -

Base Pathway (LiOH/NaOH): Hydrolyzes the methyl ester via

mechanism (nucleophilic acyl substitution). The bulky tert-butyl group is generally resistant to mild saponification conditions due to steric hindrance.

Visualization: Orthogonal Pathways

The following diagram illustrates the divergent synthetic utility of the compound.

Figure 1: Orthogonal deprotection logic allowing selective access to either terminus of the glutarate chain.

Synthesis Protocol: A Self-Validating Workflow

While tert-butyl methyl glutarate can be purchased, it is frequently synthesized in-house to ensure purity and reduce costs. The most atom-economical route involves the ring-opening of glutaric anhydride.

Reaction Scheme

Step 1: Nucleophilic ring opening of Glutaric Anhydride with tert-Butanol. Step 2: Methylation of the resulting mono-acid.

Step-by-Step Methodology

Phase A: Synthesis of Mono-tert-butyl Glutarate

Rationale: Direct esterification of glutaric acid with t-BuOH is sluggish and yields mixtures. Anhydride opening is regiospecific for the mono-ester.

-

Setup: Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Reagents:

-

Glutaric Anhydride (1.0 equiv, 11.4 g, 100 mmol)

-

tert-Butanol (anhydrous, 10.0 equiv, excess as solvent/reagent)

-

DMAP (4-Dimethylaminopyridine) (0.1 equiv, catalytic)

-

TEA (Triethylamine) (1.2 equiv)

-

-

Procedure:

-

Dissolve Glutaric Anhydride and DMAP in tert-Butanol/TEA.

-

Reflux for 12–16 hours. The reaction is driven by the formation of the stable carboxylate salt.

-

Workup: Concentrate in vacuo to remove excess t-BuOH. Redissolve in EtOAc. Wash with 1N HCl (to remove DMAP/TEA and protonate the acid). Wash with Brine. Dry over

.[4] -

Checkpoint:

NMR should show a singlet at ~1.44 ppm (9H, t-Bu) and a broad singlet >10 ppm (COOH).

-

Phase B: Methylation to tert-Butyl Methyl Glutarate

Rationale: Using Methyl Iodide (

-

Setup: 250 mL RBF,

ice bath. -

Reagents:

-

Mono-tert-butyl glutarate (from Phase A)

- (1.5 equiv, anhydrous)

-

Methyl Iodide (MeI) (1.2 equiv)

-

Solvent: DMF (Dimethylformamide)

-

-

Procedure:

-

Dissolve the mono-ester in DMF. Add

. -

Add MeI dropwise at

. -

Warm to Room Temperature (RT) and stir for 4 hours.

-

-

Workup (Critical for Purity):

-

Dilute with

(Ether extracts impurities less than EtOAc in DMF workups). -

Wash extensively with water (

) to remove DMF. -

Concentrate to yield the clear oil: tert-butyl methyl glutarate .

-

Experimental Visualization

Figure 2: Two-step synthesis workflow ensuring high yield and purity.

Applications in Drug Development[5]

The specific utility of tert-butyl methyl glutarate lies in its role as a homobifunctional linker precursor .

PROTAC Linker Synthesis

In Proteolysis Targeting Chimeras (PROTACs), linker length and composition determine the degradation efficiency. The 5-carbon glutarate chain provides a specific spatial separation.

-

Protocol: Hydrolyze the methyl ester (LiOH)

Couple to E3 Ligase ligand

Peptidomimetics

This compound acts as a masked Glutamic Acid analog. By extending the chain, researchers create

-

Reference Case: Prodrug derivatives of MDMA and related psychedelics utilize glutarate linkers to modulate pharmacokinetics and solubility, specifically exploiting the tert-butyl/methyl ester enzyme stability profiles [1].

References

-

Patent Application: 3,4-Methylenedioxymethamphetamine and Related Psychedelics and Uses Thereof. WO2023283373A1. (2023).[5] Describes the use of methyl tert-butyl glutarate as a structural class for prodrug synthesis.

-

Synthesis Verification: Glutaric Acid Mono-tert-butyl Ester Synthesis. PrepChem. Validates the ring-opening protocol of glutaric anhydride.

-

Chemical Data: Pentanedioic acid, dimethyl ester (Dimethyl Glutarate).[6] NIST Chemistry WebBook, SRD 69.[6] Provides baseline spectral data for the glutarate core.

Sources

- 1. larodan.com [larodan.com]

- 2. wakschem.com [wakschem.com]

- 3. tert-Butyl methyl succinate - CAS:14734-25-9 - Sunway Pharm Ltd [3wpharm.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. WO2023283373A1 - 3,4-methylenedioxymethamphetamine and related psychedlics and uses thereof - Google Patents [patents.google.com]

- 6. Pentanedioic acid, dimethyl ester [webbook.nist.gov]

Spectroscopic Profile: Pentanedioic Acid, 1,1-Dimethylethyl Methyl Ester

Executive Summary

This guide provides a comprehensive spectroscopic characterization of Pentanedioic acid, 1,1-dimethylethyl methyl ester (commonly known as Methyl tert-butyl glutarate ). As a mixed diester, this compound serves as a critical intermediate in the synthesis of complex pharmaceutical scaffolds, particularly where orthogonal protecting group strategies are required. This document details the specific Nuclear Magnetic Resonance (

Compound Identity & Structural Analysis[1][2][3][4]

The molecule features a five-carbon glutarate backbone terminated by two distinct ester functionalities: a methyl ester and a bulky tert-butyl ester. This asymmetry creates unique electronic environments for the methylene protons, resolvable by high-field NMR.

| Property | Data |

| Systematic Name | Pentanedioic acid, 1,1-dimethylethyl methyl ester |

| Common Synonyms | Methyl tert-butyl glutarate; tert-Butyl methyl pentanedioate |

| CAS Registry Number | 59378-98-2 |

| Molecular Formula | |

| Molecular Weight | 202.25 g/mol |

| SMILES | COC(=O)CCCC(=O)OC(C)(C)C |

| Physical State | Slightly yellow oil |

Synthesis Context & Impurity Profile

Understanding the synthetic origin is vital for interpreting spectral noise. The standard preparation involves the selective methylation of 5-(tert-butoxy)-5-oxopentanoic acid (Mono-tert-butyl glutarate).

-

Primary Reaction: Nucleophilic substitution using Methyl Iodide (MeI) and Potassium Carbonate (

) in Acetone. -

Common Impurities:

-

Unreacted Starting Material: 5-(tert-butoxy)-5-oxopentanoic acid (Broad OH stretch in IR, acidic proton in NMR).

-

Transesterification Byproducts: Dimethyl glutarate or Di-tert-butyl glutarate (detectable via integration ratios in

H NMR).

-

Visualization: Synthesis & Impurity Logic

Figure 1: Synthetic pathway highlighting the origin of the target compound and potential transesterification risks.[1][2]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The asymmetry of the molecule results in distinct chemical shifts for the

H NMR Data (300 MHz,

)

| Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Context |

| 1.44 | Singlet ( | 9H | - | tert-Butyl methyls (Intense diagnostic peak) | |

| 1.91 | Multiplet ( | 2H | - | Central methylene (C3) | |

| 2.28 | Triplet ( | 2H | 7.2 | Methylene | |

| 2.37 | Triplet ( | 2H | 7.5 | Methylene | |

| 3.68 | Singlet ( | 3H | - | Methyl ester protons |

C NMR Data (75 MHz,

)

| Shift ( | Carbon Type | Assignment |

| 20.3 | Central | |

| 28.1 | tert-Butyl methyl carbons | |

| 33.1 | ||

| 34.5 | ||

| 51.5 | Methoxy carbon ( | |

| 80.3 | Quaternary tert-butyl carbon | |

| 172.2 | Carbonyl (tert-butyl ester) | |

| 173.5 | Carbonyl (methyl ester) |

Expert Insight: The separation between the two carbonyl peaks (~1.3 ppm) and the two

-methylene triplets (~0.09 ppm) is the primary indicator of successful mixed-ester formation. If only one triplet or one carbonyl signal is observed, the sample has likely disproportionated into a symmetric diester.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the ester functionalities. The key to identification is the dual nature of the C-O stretches, though the Carbonyl stretches often overlap.

| Wavenumber ( | Vibration Mode | Intensity | Interpretation |

| 2970 - 2850 | Medium | Aliphatic C-H (enhanced by t-Butyl) | |

| 1735 - 1740 | Strong | Ester Carbonyls (often a broadened single band) | |

| 1365 & 1390 | Medium | gem-Dimethyl doublet (characteristic of t-Butyl) | |

| 1150 - 1250 | Strong | Ester C-O-C stretching |

Mass Spectrometry (MS)

Under Electron Ionization (EI, 70 eV), the molecule follows a predictable fragmentation pathway dominated by the stability of the tert-butyl cation.

-

Molecular Ion (

): m/z 202 (Often weak or absent due to labile t-butyl). -

Base Peak: m/z 57 (

), corresponding to the tert-butyl cation. -

Key Fragments:

-

m/z 145:

(Loss of t-butyl group). -

m/z 129:

(Loss of tert-butoxy group). -

m/z 171:

(Loss of methoxy group).

-

Visualization: Fragmentation Pathway

Figure 2: Primary mass spectrometry fragmentation pathways for Methyl tert-butyl glutarate.

Experimental Protocols

Standard NMR Acquisition Protocol

To reproduce the data cited above, follow this self-validating protocol:

-

Sample Preparation: Dissolve 10-15 mg of the oil in 0.6 mL of

(99.8% D). Ensure the solvent contains 0.03% TMS as an internal reference.[3] -

Instrument Settings:

-

Pulse Angle:

(to ensure quantitative relaxation). -

Relaxation Delay (

): -

Scans: 16 (sufficient for

H), 256-512 (for

-

-

Validation Check:

-

Calibrate TMS to 0.00 ppm.

-

Verify the integration of the singlet at 1.44 ppm is exactly

the singlet at 3.68 ppm. Deviation

-

GC-MS Method Parameters

-

Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium at 1.0 mL/min.

-

Temperature Program:

-

Hold 50°C for 1 min.

-

Ramp 10°C/min to 250°C.

-

Hold 3 min.

-

-

Inlet: Split mode (20:1), 250°C.

-

Detector: MS Source 230°C, Quad 150°C.

References

-

National Institute of Standards and Technology (NIST). (2025). Mass Spectral Library: Glutaric acid derivatives. NIST Chemistry WebBook. [Link]

-

PubChem. (2025).[4] Compound Summary: Di-tert-butyl glutarate and related esters. National Library of Medicine. [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of Tert-Butyl Methyl Glutarate

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tert-butyl methyl glutarate. As an asymmetrical diester, its spectrum presents a nuanced landscape of chemical shifts and spin-spin coupling, offering a valuable case study for researchers and professionals in chemical synthesis and drug development. This document will deconstruct the spectrum, offering detailed predictions of chemical shifts and coupling constants, a thorough explanation of the underlying chemical principles, a validated experimental protocol for spectral acquisition, and a complete set of references for further investigation.

Introduction: The Structural Significance of Tert-Butyl Methyl Glutarate

Tert-butyl methyl glutarate, an unsymmetrical diester of glutaric acid, possesses distinct electronic environments at either end of its five-carbon backbone. The presence of a sterically bulky tert-butyl group and a less hindered methyl group introduces an asymmetry that is clearly resolved in its ¹H NMR spectrum. Understanding this spectrum is crucial for confirming the successful synthesis of the molecule and for the structural elucidation of related compounds. The key to interpreting the spectrum lies in dissecting the influence of each ester functionality on the chemical shifts of the methylene protons of the glutarate chain.

The structure of tert-butyl methyl glutarate, with IUPAC name methyl 5-(tert-butoxy)-5-oxopentanoate, is as follows:

This guide will systematically predict and explain the resonances for the following proton environments:

-

a : Methyl ester protons (-OCH₃)

-

b : Methylene protons alpha to the methyl ester (-CH₂-COOCH₃)

-

c : Methylene protons beta to both carbonyls (-CH₂-CH₂-CH₂-)

-

d : Methylene protons alpha to the tert-butyl ester (-CH₂-COOC(CH₃)₃)

-

e : Tert-butyl ester protons (-C(CH₃)₃)

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted chemical shifts, multiplicities, and integration values for the distinct proton environments in tert-butyl methyl glutarate, assuming a standard deuterated chloroform (CDCl₃) solvent.

| Assignment | Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(CH ₃)₃ | e | ~1.45 | Singlet (s) | 9H |

| -H ₂C-COOC(CH₃)₃ | d | ~2.30 | Triplet (t) | 2H |

| -CH₂-H ₂C-CH₂- | c | ~1.95 | Quintet (p) | 2H |

| -H ₂C-COOCH₃ | b | ~2.40 | Triplet (t) | 2H |

| -OCH ₃ | a | ~3.67 | Singlet (s) | 3H |

In-Depth Spectral Analysis

Chemical Shift Analysis

The predicted chemical shifts are based on the fundamental principles of ¹H NMR spectroscopy, considering the inductive effects of the neighboring functional groups.

-

Methyl and Tert-Butyl Protons (a & e): The nine equivalent protons of the tert-butyl group (e) are expected to appear as a sharp singlet at approximately 1.45 ppm . This upfield chemical shift is characteristic of protons on a carbon adjacent to an oxygen atom within an ester, with the bulky nature of the group providing a shielded environment.[1] The three equivalent protons of the methyl ester group (a) will also produce a singlet, but at a more downfield position, around 3.67 ppm . This is due to the direct attachment to the electronegative oxygen atom, which deshields the protons.[2]

-

Methylene Protons Alpha to the Carbonyls (b & d): The methylene protons alpha to a carbonyl group are deshielded and typically resonate in the range of 2.0-2.6 ppm.[3] In tert-butyl methyl glutarate, we have two distinct α-methylene groups:

-

The protons alpha to the methyl ester (b) are predicted to be slightly more downfield, around 2.40 ppm . The methyl ester is a slightly stronger electron-withdrawing group compared to the tert-butyl ester, leading to greater deshielding of the adjacent protons.

-

The protons alpha to the tert-butyl ester (d) are anticipated to be slightly more upfield, at approximately 2.30 ppm . The electron-donating nature of the tert-butyl group provides a small degree of shielding relative to the methyl ester side.

-

-

Beta Methylene Protons (c): The central methylene protons, beta to both carbonyl groups (c) , are the most shielded of the backbone protons. They are expected to resonate at approximately 1.95 ppm . Their chemical shift is influenced by both ester groups, but to a lesser extent than the alpha protons due to the increased distance.

Spin-Spin Splitting (Coupling) Analysis

The splitting patterns observed in the ¹H NMR spectrum are a result of spin-spin coupling between non-equivalent neighboring protons. The 'n+1' rule is applied to predict the multiplicity of each signal.

-

Singlets (a & e): The methyl protons (a) and the tert-butyl protons (e) are each a set of equivalent protons with no adjacent, non-equivalent protons. Therefore, they both appear as sharp singlets.

-

Triplets (b & d): The methylene protons at positions b and d are each adjacent to the central methylene group (c) , which has two protons. According to the n+1 rule (2+1=3), the signals for both b and d will be split into triplets. The expected coupling constant (³J) for this type of vicinal coupling in an acyclic system is typically in the range of 6-8 Hz.

-

Quintet (c): The central methylene protons at position c are flanked by two methylene groups, b and d , with a total of four neighboring protons (two on each side). Assuming the coupling constants between c-b and c-d are similar, the signal for c will be split into a quintet (4+1=5).

The logical relationship between the proton environments and their resulting splitting patterns can be visualized as follows:

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following protocol outlines a standardized procedure for obtaining a high-resolution ¹H NMR spectrum of tert-butyl methyl glutarate.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of high-purity tert-butyl methyl glutarate into a clean, dry vial.

-

Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.

-

Dissolution: Gently agitate the vial to ensure the sample is completely dissolved.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Filtering (Optional but Recommended): To remove any particulate matter that could affect spectral quality, the solution can be filtered through a small plug of glass wool placed in the Pasteur pipette during the transfer.

NMR Data Acquisition

The following are typical acquisition parameters for a routine ¹H NMR experiment on a 400 MHz spectrometer:

-

Spectrometer Frequency: 400 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).

-

Number of Scans (NS): 16-32 scans.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 3-4 seconds.

-

Spectral Width (SW): A spectral width of approximately 12-15 ppm is appropriate.

-

Referencing: The chemical shifts should be referenced to the TMS signal at 0.00 ppm.

The experimental workflow can be summarized in the following diagram:

Conclusion

The ¹H NMR spectrum of tert-butyl methyl glutarate provides an excellent illustration of how subtle differences in molecular structure manifest in distinct spectral features. The asymmetry of the ester groups leads to a clear differentiation of the alpha-methylene protons, while the characteristic signals of the methyl and tert-butyl groups serve as definitive markers for the presence of these functionalities. The predicted spectrum, with its well-defined singlets, triplets, and a central quintet, offers a clear roadmap for the structural verification of this compound. By following the detailed experimental protocol, researchers can reliably obtain a high-quality spectrum for their own analyses.

References

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Abraham, R. J., Byrne, J. J., Griffiths, L., & Koniotou, R. (2005). ¹H chemical shifts in NMR. Part 21—prediction of the ¹H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 43(1), 33-44.

-

AOCS. (2019, July 23). Saturated Fatty Acids and Methyl Esters. AOCS Lipid Library. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

ACD/Labs. (2026, February 12). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

-

University of Oregon. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]

-

Lumen Learning. Complex Spin-Spin Splitting Patterns. Organic Chemistry. Retrieved from [Link]

-

Jasperse, C. P. Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

iChemical. Mono-tert-butyl succinate, CAS No. 15026-17-2. Retrieved from [Link]

-

PubChem. Monomethyl glutarate. Retrieved from [Link]

-

University College London. Chemical shifts. Retrieved from [Link]

-

University of Alberta. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. ERA. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of Pentanedioic Acid, 1,1-dimethylethyl methyl ester

This guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for pentanedioic acid, 1,1-dimethylethyl methyl ester. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive exploration of the structural elucidation of this molecule through one of the most powerful analytical techniques available to the modern chemist.

Introduction: The Role of ¹³C NMR in Structural Elucidation

Pentanedioic acid, 1,1-dimethylethyl methyl ester, also known as tert-butyl methyl glutarate, is a dicarboxylic acid monoester. Its structure presents a unique combination of a free carboxylic acid, a methyl ester, and a bulky tert-butyl ester. The precise characterization of such molecules is paramount in various fields, including medicinal chemistry and materials science, where its specific functional groups can dictate reactivity, polarity, and biological activity.

¹³C NMR spectroscopy is an indispensable tool for the unambiguous determination of the carbon skeleton of an organic molecule. By measuring the resonance frequencies of ¹³C nuclei in a magnetic field, we can glean detailed information about the chemical environment of each carbon atom. This guide will delve into the predicted ¹³C NMR spectrum of pentanedioic acid, 1,1-dimethylethyl methyl ester, providing a foundational understanding of its spectral features.

Predicted ¹³C NMR Chemical Shifts: A Detailed Analysis

In the absence of a publicly available experimental spectrum for pentanedioic acid, 1,1-dimethylethyl methyl ester, we can predict the chemical shifts based on established principles of NMR spectroscopy and data from analogous structures. The key factors influencing ¹³C chemical shifts include the hybridization of the carbon atom, the electronegativity of attached atoms (inductive effects), and steric effects.

The structure of pentanedioic acid, 1,1-dimethylethyl methyl ester is as follows:

For the purpose of our analysis, we will number the carbon atoms as follows:

-

C1 & C6 (Carbonyl Carbons): Carboxylic acid and ester carbonyl carbons are significantly deshielded due to the strong electron-withdrawing effect of the attached oxygen atoms and typically resonate in the range of 160-185 ppm.[1][2] The carboxylic acid carbonyl (C6) is expected to be slightly more downfield than the ester carbonyl (C1) due to the influence of the acidic proton. We can predict the chemical shift of C6 to be around 177-182 ppm and C1 to be around 170-175 ppm .

-

C7 (Quaternary Carbon of tert-butyl group): The quaternary carbon of the tert-butyl group is attached to an oxygen atom, which causes a significant downfield shift. This carbon's resonance is anticipated in the range of 80-85 ppm .

-

C8, C9, C10 (Methyl Carbons of tert-butyl group): The three methyl carbons of the tert-butyl group are equivalent due to free rotation around the C-C bond and will appear as a single, intense signal. Their chemical shift is expected in the aliphatic region, typically around 28-30 ppm .

-

C2, C3, C4, C5 (Methylene Carbons): These are the methylene carbons of the pentane chain.

-

C2 and C5: These carbons are adjacent to carbonyl groups (α-carbons), which deshield them. Their chemical shifts are expected to be in the range of 30-35 ppm .

-

C3 and C4: These carbons are further from the electron-withdrawing carbonyl groups (β and γ-carbons). C4, being the central methylene carbon, is expected to be the most shielded of the chain, with a predicted chemical shift in the range of 20-25 ppm . C3 will be at a slightly more downfield position than C4, likely in the 25-30 ppm range.

-

Summary of Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Chemical Environment | Predicted Chemical Shift (δ, ppm) |

| C1 | Ester Carbonyl | 170 - 175 |

| C6 | Carboxylic Acid Carbonyl | 177 - 182 |

| C7 | Quaternary Carbon (tert-butyl) | 80 - 85 |

| C8, C9, C10 | Methyl Carbons (tert-butyl) | 28 - 30 |

| C2 | Methylene (α to ester) | 30 - 35 |

| C5 | Methylene (α to acid) | 30 - 35 |

| C3 | Methylene (β to ester) | 25 - 30 |

| C4 | Methylene (central) | 20 - 25 |

Experimental Protocol for ¹³C NMR Spectrum Acquisition

To experimentally verify the predicted chemical shifts, the following protocol for acquiring a ¹³C NMR spectrum is recommended.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).

-

Concentration: Dissolve approximately 10-50 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters

The following are typical parameters for a ¹³C NMR experiment on a 400 MHz spectrometer.

| Parameter | Value | Rationale |

| Spectrometer Frequency | 100 MHz for ¹³C | Standard for a 400 MHz ¹H instrument. |

| Pulse Program | zgpg30 | A standard proton-decoupled ¹³C experiment. |

| Acquisition Time (AQ) | 1-2 seconds | To ensure good digital resolution. |

| Relaxation Delay (D1) | 2-5 seconds | Allows for relaxation of the carbon nuclei, especially quaternary carbons. |

| Number of Scans (NS) | 1024 or more | Due to the low natural abundance of ¹³C, a larger number of scans is required to achieve a good signal-to-noise ratio. |

| Spectral Width (SW) | 200-250 ppm | To encompass the full range of expected carbon chemical shifts. |

| Temperature | 298 K (25 °C) | Standard room temperature. |

Data Processing

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

Peak Picking and Integration: Identify all peaks and integrate their areas. Note that in proton-decoupled ¹³C NMR, peak intensities are not always directly proportional to the number of carbons due to the Nuclear Overhauser Effect (NOE).

Visualizing the Molecular Structure and Assignments

A clear visual representation of the molecule with labeled carbons is crucial for correlating the structure with the NMR data.

Caption: Molecular structure of Pentanedioic acid, 1,1-dimethylethyl methyl ester with carbon numbering for ¹³C NMR assignment.

Conclusion

This technical guide has provided a comprehensive theoretical analysis of the ¹³C NMR chemical shifts for pentanedioic acid, 1,1-dimethylethyl methyl ester. By applying fundamental principles of NMR spectroscopy and utilizing data from analogous compounds, we have predicted the chemical shifts for all carbon atoms in the molecule. The provided experimental protocol offers a clear roadmap for the empirical verification of these predictions. This information is vital for researchers and scientists engaged in the synthesis, characterization, and application of this and structurally related compounds.

References

-

MDPI. (2022). Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

-

PubChem. Di-tert-butyl glutarate. Retrieved from [Link]

-

NIST. Pentanedioic acid, dimethyl ester. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Oregon State University. 13C NMR Chemical Shift. Retrieved from [Link]

-

ACD/Labs. NMR Prediction. Retrieved from [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. Retrieved from [Link]

-

North Carolina State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

Technical Guide: Mass Spectrometry Fragmentation of tert-Butyl Methyl Glutarate

[1]

Executive Summary & Structural Basis[1]

tert-Butyl methyl glutarate (Methyl tert-butyl pentanedioate) is a mixed diester frequently utilized in organic synthesis as a orthogonal protecting group strategy.[1] Its utility lies in the differential reactivity of the chemically robust methyl ester versus the acid-labile tert-butyl ester.

In Electron Ionization (EI) mass spectrometry, this molecule exhibits a distinct fragmentation behavior dominated by the stability of the tert-butyl cation and the thermodynamic drive to eliminate isobutene. This guide details the mechanistic pathways required to validate this structure in drug development and metabolic profiling workflows.

Physicochemical Baseline[1]